Cas no 3600-95-1 (2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl-)

2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl- structure
3600-95-1 structure
Productnaam:2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl-
CAS-nummer:3600-95-1
MF:C15H20O3
MW:248.317504882813
CID:305301
PubChem ID:92964

2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl-
    • 2,5-Cyclohexadiene-1,4-dione, 2-(1,5-dimethyl-4-hexenyl)-3-hydroxy-5-methyl-, (R)-
    • Pipitzahoic Acid
    • SCHEMBL3609795
    • 2,5-CYCLOHEXADIENE-1,4-DIONE, 2-((1R)-1,5-DIMETHYL-4-HEXEN-1-YL)-3-HYDROXY-5-METHYL-
    • Perezone
    • L7YL69207Z
    • CHEMBL2071234
    • DTXSID50877865
    • 2-(1,5-DIMETHYL-4-HEXENYL)-3-HYDROXY-5-METHYL-P-BENZOQUINONE, PIPITZAHOIC ACID
    • 2-((1R)-1,5-DIMETHYL-4-HEXEN-1-YL)-3-HYDROXY-5-METHYL-2,5-CYCLOHEXADIENE-1,4-DIONE
    • Q27282818
    • 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone #
    • p-Benzoquinone, 2-(1,5-dimethyl-4-hexenyl)-3-hydroxy-5-methyl-
    • PEREZONE [MI]
    • 3600-95-1
    • UNII-L7YL69207Z
    • 2,5-Cyclohexadiene-1,4-dione, 2-(1,5-dimethyl-4-hexenyl)-3-hydroxy-5-methyl-, (-)-
    • JZXORCGMYQZBBQ-SNVBAGLBSA-N
    • (R)-2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methyl-2,5-cyclohexadiene-1,4-dione
    • PEREZONE Perezone
    • Inchi: InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3
    • InChI-sleutel: JZXORCGMYQZBBQ-UHFFFAOYSA-N
    • LACHT: C/C(=C/CCC(C1C(=O)C=C(C)C(=O)C=1O)C)/C

Berekende eigenschappen

  • Exacte massa: 248.1413
  • Monoisotopische massa: 248.141
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 4
  • Complexiteit: 460
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 54.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.103
  • Smeltpunt: 103-104°
  • Kookpunt: 359.3°Cat760mmHg
  • Vlampunt: 185.3°C
  • Brekindex: 1.537
  • PSA: 54.37
  • Specifieke rotatie: D20 -17° (ether)

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